N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c1-10-18-16(9-23-10)12-4-2-3-5-13(12)19-17(22)11-6-7-14-15(8-11)21-24-20-14/h2-9H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRPLPXTIMXBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
Benzo[c]thiadiazole systems are typically synthesized via cyclization of o-phenylenediamine with sulfur-based reagents. A modified method involves:
- Reacting 4-nitro-o-phenylenediamine with thionyl chloride (SOCl₂) to form the thiadiazole ring.
- Catalytic hydrogenation to reduce the nitro group to an amine.
- Oxidation with potassium permanganate (KMnO₄) in acidic medium to yield the carboxylic acid.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | SOCl₂, DMF | 80°C | 6 h | 78% |
| 2 | H₂/Pd-C, EtOH | 25°C | 2 h | 95% |
| 3 | KMnO₄, H₂SO₄ | 100°C | 4 h | 65% |
Synthesis of 2-(2-Methylthiazol-4-yl)aniline
Hantzsch Thiazole Synthesis
The 2-methylthiazole moiety is constructed via cyclization of thiourea with α-bromo ketones:
- 2-Bromo-1-(2-nitrophenyl)propan-1-one is prepared by brominating 2-nitropropiophenone using N-bromosuccinimide (NBS).
- Reaction with thiourea in ethanol under reflux forms the thiazole ring.
- Reduction of the nitro group with iron/HCl yields the aniline derivative.
Optimization Data:
- Cyclization Efficiency: 85% yield at 70°C with 1.2 equiv thiourea.
- Reduction Selectivity: Fe/HCl avoids over-reduction of the thiazole ring.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
Activating the carboxylic acid as its chloride enables efficient amide bond formation:
- Treat benzo[c]thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- React with 2-(2-methylthiazol-4-yl)aniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
Comparative Coupling Agents:
| Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| SOCl₂ | THF | 0→25 | 88% |
| (COCl)₂ | DCM | -10→25 | 82% |
| PCl₃ | Toluene | 50 | 75% |
Direct Coupling Using Carbodiimides
An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Stir equimolar acid and amine in dimethylformamide (DMF).
- Add EDC/HOBt at 0°C and warm to room temperature.
Advantages:
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1) yields pure product as pale-yellow needles. Solubility data:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| EtOH | 12.8 |
| H₂O | <0.1 |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CONH), 8.45–7.32 (m, 8H, aromatic), 2.68 (s, 3H, CH₃).
- HRMS (ESI): m/z 353.0921 [M+H]⁺ (calc. 353.0918).
Industrial-Scale Considerations
Patent CN103224494A highlights critical factors for scalable synthesis:
- Reagent Stoichiometry: 10–15% excess thiourea improves cyclization yields.
- Waste Management: Neutralization of HCl byproducts with NaOH minimizes environmental impact.
- Process Safety: Controlled addition of SOCl₂ prevents exothermic runaway.
Emerging Methodologies
Photocatalytic Amidation
Recent advances utilize visible-light catalysis for amide bond formation, reducing reliance on stoichiometric coupling agents. Preliminary trials show 72% yield under blue LED irradiation.
Continuous-Flow Synthesis
Microreactor systems enhance heat transfer during thiazole cyclization, achieving 94% conversion in 15 minutes.
Chemical Reactions Analysis
Thiadiazole Ring Formation
The benzo[c] thiadiazole core is typically synthesized via oxidative cyclization of thioamide precursors. For example:
-
Thioamides react with oxidizing agents (e.g., iodine, hydrogen peroxide) under acidic conditions to form the thiadiazole ring .
-
Substituents (e.g., nitro groups, methyl groups) on the aromatic ring can direct regioselectivity during cyclization .
Coupling Reactions
Suzuki-Miyaura coupling is frequently employed to introduce the thiazole moiety:
-
Aryl halides (e.g., bromophenyl derivatives) react with thiazole-containing boronic acids in the presence of palladium catalysts and bases (e.g., tBuONa) .
-
Example : Synthesis of 4-nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c] thiadiazol-5-amine via coupling of thiazole-boronate reagents .
Amide Formation
The carboxamide group is introduced via nucleophilic acyl substitution :
-
Acid chlorides (e.g., benzo[c] thiadiazole-5-carbonyl chloride) react with amines (e.g., aniline derivatives) in the presence of bases (e.g., pyridine) or coupling agents (e.g., DCC) .
Table 2: Reagents and Conditions for Key Reactions
Reactivity Profile
The compound exhibits distinct reactivity due to its heterocyclic framework:
-
Electrophilic substitution : The phenyl ring undergoes reactions at positions para to the thiadiazole moiety, influenced by electron-donating groups (e.g., methyl substituents) .
-
Nucleophilic aromatic substitution : Activated aromatic rings (e.g., nitro-substituted thiadiazoles) may undergo displacement reactions with strong nucleophiles .
-
Amide hydrolysis : Under acidic or basic conditions, the carboxamide group can hydrolyze to form carboxylic acids or amines.
Table 3: Reactivity Patterns
Influence of Substituents
Substituent effects play a critical role in reaction outcomes:
-
Methyl groups : Enhance electron density on the thiazole ring, promoting electrophilic substitution .
-
Nitro groups : Direct reactivity to specific positions on the thiadiazole ring, enabling selective coupling .
-
Boron-containing groups : Facilitate Suzuki coupling reactions by stabilizing boronate esters .
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit promising antimicrobial properties. A study synthesized various thiadiazole compounds and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| Compound C | Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been explored through various studies. For instance, a synthesis and evaluation study reported that derivatives containing the thiadiazole moiety showed significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism was investigated through molecular docking studies, indicating strong binding affinity to critical cancer-related targets .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 | 10 |
| Compound E | A549 | 15 |
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiadiazole derivatives and tested their efficacy against a panel of microbial strains. The results demonstrated that certain compounds not only inhibited growth but also exhibited synergistic effects when combined with traditional antibiotics . This highlights the potential for developing combination therapies to combat resistant strains.
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties, researchers conducted in vitro assays on various cancer cell lines. The findings suggested that the compound significantly reduced cell viability in a dose-dependent manner. Molecular docking analysis revealed that the compound binds effectively to the active sites of key enzymes involved in cancer progression .
Mechanism of Action
The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. In materials science, its electronic properties are crucial for its function in devices.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and are studied for similar applications in electronics and photonics.
Thiazole Derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the specific combination of the benzo[c][1,2,5]thiadiazole core with the 2-methylthiazol-4-yl phenyl group, which imparts distinct electronic and biological properties not found in other similar compounds.
Biological Activity
N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
- Molecular Formula : C17H13N5OS
- Molecular Weight : 335.4 g/mol
- CAS Number : 1797722-10-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiazole and benzothiadiazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 1.61 ± 1.92 | Induction of apoptosis via caspase activation |
| 6g | C6 | 1.98 ± 1.22 | Inhibition of DNA synthesis |
These compounds were evaluated using MTT assays and acridine orange/ethidium bromide staining methods, confirming their ability to induce apoptosis in tumor cells .
Antimicrobial Activity
Thiazole derivatives have also exhibited antimicrobial properties. A study on various thiazole compounds indicated that those with specific substitutions showed promising antibacterial and antifungal activities:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Antibacterial | < 10 µg/mL |
| 2 | Antifungal | < 20 µg/mL |
The presence of electron-donating groups in the structure was found to enhance the biological activity significantly .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features. The incorporation of thiazole and thiadiazole rings has been linked to increased cytotoxicity and antimicrobial effectiveness. Specific modifications, such as methyl substitutions on the phenyl ring or the introduction of carboxamide groups, have been shown to enhance activity against cancer cells .
Study on Anticancer Properties
A comprehensive study synthesized a series of thiazole derivatives and evaluated their anticancer properties against human glioblastoma U251 cells and human melanoma WM793 cells. The findings revealed that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 | 15 |
| Compound B | WM793 | 25 |
The study concluded that the unique structural configurations of these thiazoles contributed to their selective toxicity towards cancer cells while sparing normal cells .
Mechanistic Insights
Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in apoptosis pathways. For instance, compound interactions primarily occur through hydrophobic contacts with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic protocols for N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Thiadiazole ring formation : Cyclization of precursors like N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine to eliminate sulfur and form the thiadiazole core .
- Coupling reactions : Amide bond formation using coupling agents like EDCI/HOBt in solvents such as dichloromethane or DMF (e.g., for benzo[c][1,2,5]thiadiazole-5-carboxamide attachment) .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity, verified by HPLC .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., methylthiazole protons at δ 2.5–2.7 ppm, benzo-thiadiazole carbons at 150–160 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] calculated for CHNOS: 383.0432) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are cross-checked with theoretical values (e.g., ±0.3% deviation) .
Q. What in vitro biological screening models are appropriate for initial activity assessment?
- Anticancer assays : Use human cancer cell lines (e.g., K562 leukemia) with MTT or SRB assays at 10–100 μM concentrations, measuring IC values .
- Kinase inhibition : Screen against Src/Abl kinases via ATP-competitive ELISA, with dasatinib as a positive control .
- Cytotoxicity validation : Compare results with normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Replace acetonitrile with THF for slower reaction rates, reducing side products (yield increases from 34% to 58% observed in analogous syntheses) .
- Catalyst tuning : Use Cu(I) iodide instead of iodine in cyclization steps to minimize sulfur precipitation and improve reproducibility .
- Temperature control : Lower reflux temperatures (e.g., 60°C vs. 80°C) during amide coupling reduce decomposition of thermally sensitive intermediates .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Normalize protocols for cell density (e.g., 5,000 cells/well), incubation time (72 hours), and serum concentration (10% FBS) to reduce variability .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., t < 30 minutes) that may cause false negatives in cell-based assays .
- Off-target profiling : Screen against unrelated kinases (e.g., EGFR, VEGFR) to rule out nonspecific inhibition .
Q. What computational methods are used to study the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with Src kinase (PDB: 2SRC), focusing on hydrogen bonds with Glu310 and hydrophobic packing in the DFG pocket .
- MD simulations : GROMACS-based 100-ns trajectories assess binding stability (e.g., RMSD < 2 Å) and predict resistance mutations (e.g., T315I in Abl) .
- QSAR modeling : CoMFA/CoMSIA correlates substituent electronegativity (e.g., 4-fluorophenyl vs. 4-methylphenyl) with IC values (R > 0.85) .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Core modifications : Replace benzo[c][1,2,5]thiadiazole with benzothiazole to evaluate π-stacking effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance kinase binding (e.g., 10-fold lower IC) .
- Bioisosteric replacement : Swap the methylthiazole with oxazole to probe steric tolerance in the ATP-binding pocket .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Xenograft models : Implant K562 leukemia cells in nude mice (5 × 10 cells/mouse) and administer the compound orally (50 mg/kg/day) for 21 days. Tumor regression (>90%) and low toxicity (body weight loss <10%) indicate efficacy .
- Pharmacokinetics : Measure plasma concentration via LC-MS (C ~1.2 μg/mL, t ~4 hours) to guide dosing schedules .
Q. How is target engagement validated in cellular models?
Q. What strategies improve pharmacokinetic properties for in vivo translation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
